4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one
Description
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-ethyl-7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-8-methylchromen-2-one |
InChI |
InChI=1S/C25H28N2O5/c1-4-18-15-24(29)32-25-17(2)22(10-9-21(18)25)31-16-23(28)27-13-11-26(12-14-27)19-5-7-20(30-3)8-6-19/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
QAGOPSCPXVPPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different derivatives.
Reduction: The piperazine moiety can be reduced to modify its pharmacological properties.
Substitution: The methoxyphenyl group can be substituted with other functional groups to explore different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one exhibit antimicrobial activity. The coumarin nucleus is known for its ability to inhibit bacterial growth by interfering with peptidoglycan biosynthesis, specifically targeting the MurB enzyme, which is vital for bacterial cell wall synthesis .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its structural features that allow it to scavenge free radicals. This makes it a candidate for developing agents that combat oxidative stress-related diseases .
Neurological Disorders
The piperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds containing piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in conditions like depression and anxiety.
Cancer Treatment
Research has shown that derivatives of coumarin, including those similar to this compound, possess anticancer activities. They have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various coumarin derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities to 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one demonstrated significant inhibition zones, suggesting strong antibacterial properties .
Case Study 2: Neuropharmacological Effects
In a preclinical study, a derivative of this compound was tested for its antidepressant effects in rodent models. The results showed a marked reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain, indicating potential therapeutic applications in treating depression.
Case Study 3: Anticancer Activity
Research conducted on the anticancer effects of related compounds revealed that they could inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, showcasing their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in inflammation and neuroprotection. The piperazine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Family
The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and core modifications:
*Calculated molecular formula: C₂₄H₂₇N₂O₅.
Quinoline-Based Analogues with Piperazine Moieties
Compounds from (C1–C7) feature a quinoline-4-carbonyl-piperazine scaffold, differing in aryl substituents (e.g., halogens, methoxy, trifluoromethyl). For example:
- C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Shares the 4-methoxyphenylpiperazine group but replaces the coumarin core with a quinoline-carbonyl-benzoate system. This structural variation likely impacts electronic properties and bioactivity due to the quinoline core’s planar aromaticity .
Piperidine vs. Piperazine Derivatives
Functional and Pharmacological Implications
- Piperazine Role : The 4-methoxyphenylpiperazine group may enhance serotonin receptor (e.g., 5-HT1A) binding, analogous to arylpiperazine antidepressants .
- Comparative Bioactivity : Halogenated analogues (e.g., ’s C2–C4) may exhibit higher metabolic stability but lower solubility than the methoxy-substituted target compound .
Biological Activity
The compound 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one is a derivative of coumarin, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.48 g/mol. The structure features a coumarin backbone substituted with an ethyl group and a piperazine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O4 |
| Molecular Weight | 435.48 g/mol |
| LogP | 2.119 |
| Polar Surface Area | 66.136 Ų |
Biological Activities
Research indicates that coumarin-piperazine derivatives exhibit a range of biological activities, including:
- Antidepressant Activity : Some studies have shown that these compounds can act as effective antidepressants by modulating serotonin and dopamine receptors, particularly the 5-HT1A and D2 receptor subtypes .
- Anticancer Properties : The compound has been investigated for its potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth .
- Neuroprotective Effects : The antioxidant properties of coumarin derivatives contribute to their neuroprotective effects, making them candidates for treating neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .
- Acetylcholinesterase Inhibition : The compound shows promise as an acetylcholinesterase inhibitor, which could be beneficial in managing conditions like Alzheimer's disease .
The biological activity of 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one is primarily attributed to its interaction with various neurotransmitter receptors:
- Serotonin Receptors : The compound exhibits affinity for 5-HT1A receptors, influencing mood regulation.
- Dopamine Receptors : It also interacts with D2 receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various animal models:
- Animal Model for Depression : In a study involving induced depressive symptoms in rodents, administration of the compound resulted in significant behavioral improvements compared to control groups, indicating its potential as an antidepressant .
- Cancer Cell Line Studies : Laboratory tests on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis, supporting its role as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling of the chromenone core with a piperazine-ether linkage via nucleophilic substitution or esterification.
- Controlled oxidation of the ethoxy group to introduce the 2-oxoethoxy moiety, requiring anhydrous conditions and catalysts like palladium or ruthenium complexes .
- Purification via recrystallization (e.g., using acetone or ethanol) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity . Key parameters: Reflux at 80–100°C for 5–6 hours, pH adjustment to 5.5 during workup, and inert gas (N₂/Ar) for oxidation steps .
Q. How can structural characterization be reliably performed for this compound?
Use a combination of:
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 165–170 ppm) .
- X-ray diffraction (XRD) to resolve crystallographic details of the chromenone core and piperazine conformation .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ calculated for C₂₇H₃₁N₂O₆: 503.2154) .
Q. What in vitro bioactivity screening protocols are recommended for initial pharmacological evaluation?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) or GPCRs (e.g., serotonin receptors linked to the piperazine moiety) at concentrations of 1–100 µM in HEK-293 or CHO cell lines .
- Cytotoxicity profiling : Use MTT assays on cancer (e.g., MCF-7, A549) and normal (e.g., HEK-293) cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxyphenyl vs. fluorophenyl on the piperazine) to isolate pharmacophoric groups .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) to minimize variability .
- Meta-analysis : Cross-reference datasets from peer-reviewed journals (e.g., Med. Chem. Res.) to identify outliers or assay-specific artifacts .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate or acetyl groups at the 7-hydroxy position of the chromenone to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers (particle size <200 nm) to improve systemic delivery .
- Co-solvent systems : Optimize formulations with PEG-400 or cyclodextrins for parenteral administration .
Q. How should discrepancies between in vitro and in vivo toxicity profiles be addressed?
- Metabolic profiling : Use liver microsomes or hepatocyte models to identify toxic metabolites (e.g., oxidative demethylation products) .
- Dose-escalation studies : Conduct OECD-compliant acute toxicity tests in rodents (e.g., LD₅₀ determination) with histopathological analysis .
- PK/PD modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with toxicity endpoints to refine safe dosing ranges .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
